molecular formula C8H18N2O2 B089762 1,4-Piperazinediethanol CAS No. 122-96-3

1,4-Piperazinediethanol

Cat. No. B089762
CAS RN: 122-96-3
M. Wt: 174.24 g/mol
InChI Key: VARKIGWTYBUWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Piperazinediethanol, also known as 1,4-Bis(2-hydroxyethyl)piperazine, is a chemical compound used in various research applications . It has a molecular weight of 174.24 g/mol .


Synthesis Analysis

The synthesis of 1,4-Piperazinediethanol and its derivatives has been explored through various chemical pathways. For instance, organic crystal engineering techniques have been applied to synthesize 1,4-piperazine-2,5-diones, showing polymorphic crystalline forms through slow diffusion and evaporation methods.


Molecular Structure Analysis

The molecular structure of 1,4-Piperazinediethanol derivatives has been characterized using various analytical techniques. X-ray diffraction methods have been particularly useful in determining the crystal structures of these compounds, revealing the presence of polymorphism and specific hydrogen-bonding networks.


Chemical Reactions Analysis

1,4-Piperazinediethanol undergoes various chemical reactions, leading to the formation of new compounds with diverse properties. For example, its derivatives have been used as templates in the synthesis of organically templated lanthanide oxalatophosphates, showcasing the versatility of 1,4-Piperazinediethanol in facilitating complex chemical reactions.


Physical And Chemical Properties Analysis

The physical properties of 1,4-Piperazinediethanol derivatives, such as crystallinity and thermal behavior, have been extensively studied. Research on piperazinediones derived from various starting materials has shown that these compounds can exhibit different thermal events and crystal packing arrangements.

Scientific Research Applications

  • Flame Retardant Applications : Piperazine-phosphonates derivatives, including those related to 1,4-Piperazinediethanol, are explored for their potential as flame retardants in cotton fabrics. The mechanism of action involves studying the thermal decomposition and chemical functional groups of treated fabrics (Nguyen et al., 2014).

  • Arsenic Removal in Water Treatment : A pH-responsive piperazine derivative, related to 1,4-Piperazinediethanol, is proposed as a draw solute for removing arsenics from water through forward osmosis. This compound demonstrates high water transfer rates and effective arsenic rejection, making it suitable for wastewater treatment (Wu et al., 2019).

  • Pharmaceutical Applications : Various piperazine derivatives, including 1,4-disubstituted piperazines, are used in medicinal chemistry for treating inflammatory diseases, particularly allergic rhinitis. These compounds have shown effectiveness with low central nervous system penetration (Dr. Peter Norman, 2007).

  • Biopharmaceutical Research : Studies on substituted piperazines, including 1,4-Piperazinediethanol derivatives, highlight their importance as antimicrobial and antioxidant agents. This research emphasizes the fundamental principles of green chemistry (Saroha et al., 2020).

  • Scaffolding for Peripheral Nervous System Cells : Piperazine-based hydrogels, including derivatives of 1,4-Piperazinediethanol, are synthesized and characterized for potential use as scaffolds in peripheral nerve regeneration. These hydrogels exhibit properties like mechanical strength and biocompatibility conducive for Schwann cell adhesion and proliferation (Mauro et al., 2013).

  • Central Pharmacological Activity : Piperazine derivatives, including 1,4-Piperazinediethanol, are extensively researched for their central pharmacological activity, especially in the activation of the monoamine pathway. Their applications include antipsychotic, antidepressant, and anxiolytic therapies (Brito et al., 2018).

  • Polymer Science : Polyethylene piperazine-1,4-dicarboxylate, a polyurethane analog of polyethylene terephthalate, demonstrates notable properties in polymer science, including comparisons of molecular weight, thermal decomposition, and crystallinity (Wittbecker et al., 1965).

  • Antibacterial and Antifungal Applications : New piperazine derivatives exhibit significant antibacterial and antifungal potential, highlighting their relevance in overcoming microbial resistance to pharmaceutical drugs (Patil et al., 2019).

  • Supramolecular Chemistry : Research on 1,4-piperazine-2,5-diones focuses on their hydrogen-bond association and crystallization, contributing to the field of organic crystal engineering (Weatherhead-Kloster et al., 2005).

  • Anti-Mycobacterial Activity : Piperazine and its analogues are reviewed for their anti-mycobacterial properties, especially against multidrug-resistant strains of Mycobacterium tuberculosis. This includes structure-activity relationships of potent piperazine-based anti-TB molecules (Girase et al., 2020).

  • Antibacterial Biofilm and MurB Inhibitors : Bis(pyrazole-benzofuran) hybrids with a piperazine linker are synthesized, showing potent inhibitory activities against bacterial biofilms and MurB enzymes, which are critical in bacterial cell wall synthesis (Mekky & Sanad, 2020).

  • Dental Health Applications : The anti-plaque agent 1,4-bis[3-(n-hexylcarbamylguanidine)propyl]piperazine dimethanesulfonic acid salt (CK-0569A) demonstrates efficacy in preventing the colonization of certain bacteria in dental plaque and reducing gingivitis (Wennström, 1982).

  • Antidiabetic Drug Research : Piperazine derivatives are investigated for their potential as antidiabetic compounds, particularly in enhancing insulin secretion and improving glucose tolerance in type II diabetes models (Le Bihan et al., 1999).

  • Magnetic Properties in Chemistry : Studies on banana-shaped 3d-4f heterometallic cluster substituted polyoxometalates, involving piperazine, reveal insights into their crystal structures and magnetic properties (Gu et al., 2018).

Safety And Hazards

1,4-Piperazinediethanol is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKIGWTYBUWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029158
Record name 1,4-Piperazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White crystalline powder; [Acros Organics MSDS]
Record name 1,4-Piperazinediethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinediethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19282
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,4-Piperazinediethanol

CAS RN

122-96-3
Record name 1,4-Piperazinediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Di(2-hydroxyethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinediethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinediethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinediethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1,4-diethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DI(2-HYDROXYETHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ349PKX8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

170.8 g of diethanolamine (1.63 mol) is added, and after 6 hours of reaction, 30 g of water that contains 2.3 g of diethanolamine is recovered. The residual acid index is equal to 1.4 mg of KOH/g of product, and the content of N,N′-bis (2-hydroxyethyl) piperazine that is obtained by chromatographic analysis is 2.8%. 448 g of product that can be used directly as is or after dilution that is aimed at appreciably reducing viscosity so that it can be handled easily is recovered in fine.
Quantity
170.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N,N'-tetra-(2-hydroxyethyl)oxamide (2.64 g, 0.01 mol) and diethanolamine (2.10 g, 0.02 mol) are charged in a reaction flask equipped as described in Example 1 and the reaction mixture is heated to 210° C. for 20 hours. Acetone (15 ml) is then added and the precipitate is recovered by filtration and recrystallized from acetone. N,N'-bis-(2-hydroxyethyl)-piperazine (0.7 g) is thus obtained with a yield on N,N'-tetra(2-hydroxyethyl)oxamide of 40.2%, calculated on the starting diethanolamine.
[Compound]
Name
N,N'-tetra-(2-hydroxyethyl)oxamide
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Piperazinediethanol
Reactant of Route 2
Reactant of Route 2
1,4-Piperazinediethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Piperazinediethanol
Reactant of Route 4
Reactant of Route 4
1,4-Piperazinediethanol
Reactant of Route 5
Reactant of Route 5
1,4-Piperazinediethanol
Reactant of Route 6
Reactant of Route 6
1,4-Piperazinediethanol

Citations

For This Compound
26
Citations
VO Potolinca, S Oprea - Journal of Applied Polymer Science, 2022 - Wiley Online Library
4‐piperazinediethanol was used as chain extender in the synthesis of new polyurethanes based on poly (tetramethylene oxide) glycol and 1,6‐hexamethylene diisocyanate. Also new …
Number of citations: 1 onlinelibrary.wiley.com
PF Donovan, WR Smith, DA Conley - The Journal of Organic …, 1967 - ACS Publications
(1) G. Manecke and H. Heller, Ber., 96, 2700 (1962). 2-chloroethyl ether with ethylenimine (Scheme I). They state that reaction of the presumed bisaziridine I with hydrobromic acid leads …
Number of citations: 1 pubs.acs.org
K Okamoto, S Fujii, K Tomita, S Arai… - … Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structure of N,N'-bis(2-hydroxyethyl)piperazine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 48 Part …
Number of citations: 4 scripts.iucr.org
V Melinte, T Buruiana, EC Buruiana - REVUE ROUMAINE DE …, 2013 - revroum.lew.ro
In order to develop photopolymerized coating systems, it is crucial to use well-defined precursors. In this work, a low molecular weight piperazine/piperazinium dimethacrylate and an …
Number of citations: 1 revroum.lew.ro
JR Manuppello, P Charles-Horvath… - Applied In Vitro …, 2015 - liebertpub.com
Interest in using nonanimal test methods that are cost-effective and provide mechanistic human-relevant data has led to the development of intelligent testing strategies that use in vitro …
Number of citations: 0 www.liebertpub.com
Y Xia, Z Zhang, MR Kessler, B Brehm‐Stecher… - …, 2012 - Wiley Online Library
Antibacterial soybean‐oil‐based cationic polyurethane (PU) coatings have been successfully prepared from five different amino polyols. The structure and hydroxyl functionality of these …
FC Pennington, WD Kehret - The Journal of Organic Chemistry, 1967 - ACS Publications
Our interest in the reaction of amines with esters of 2-cyclopentanonecarboxylic acid was stimulated by a study of thereactions of chlorophyll with amines. 1 Chlorophyll and many …
Number of citations: 16 pubs.acs.org
K Stoick, K Nitschke, C Sandusky - AATEX, 2007 - piscltd.org.uk
Recent developments in the estimation and measurement of percutaneous absorption now make it possible to determine, using either in silico or in vitro prediction methods, whether a …
Number of citations: 5 www.piscltd.org.uk
M Kassai, KB Grant - Inorganic Chemistry Communications, 2008 - Elsevier
The present study has compared the effects of a total of 17 ligands on Zr(IV)-assisted hydrolysis of the dipeptide Gly–Gly (60C, pH 6.8–7.4, t=4h and t=10h). The macrocyclic azacrown …
Number of citations: 35 www.sciencedirect.com
H Höpfl, N Farfán, D Castillo, R Santillan… - Journal of …, 1998 - Elsevier
A series of eleven new 2-aminoethyl- and 3-aminopropyl borinate derivatives with a coordinative N→B bond has been synthesized by condensation reactions between piperidine- as …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.